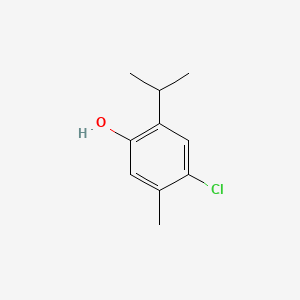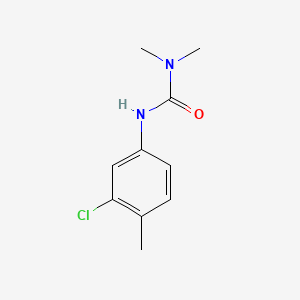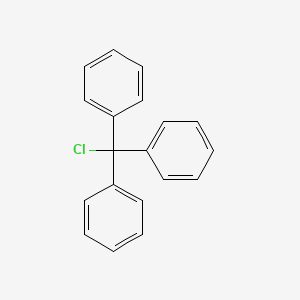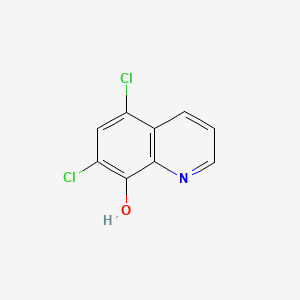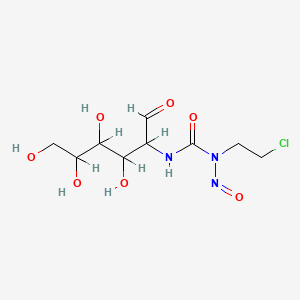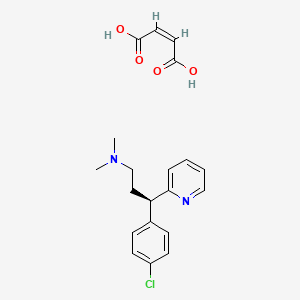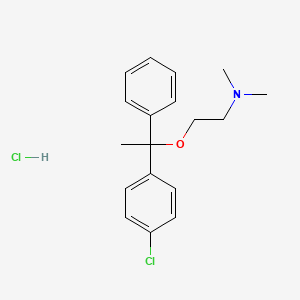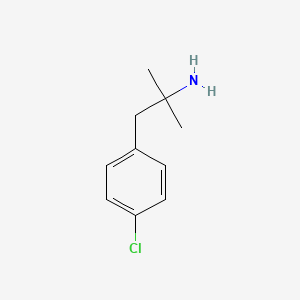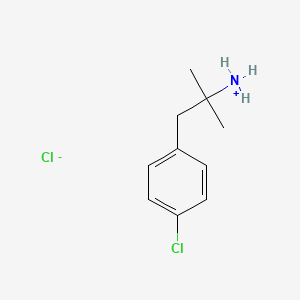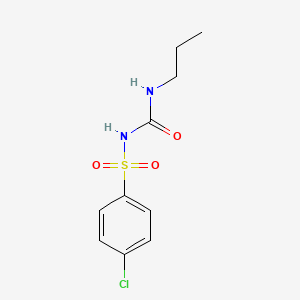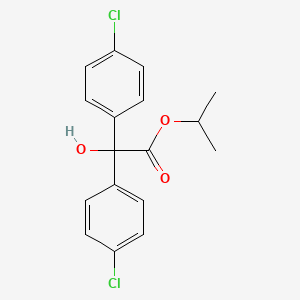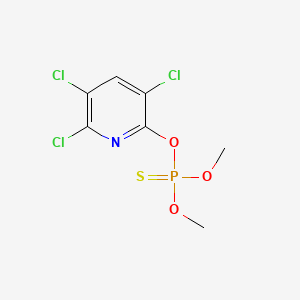
Cyanidin 3-O-glucoside
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chrysontemin has a wide range of scientific research applications:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties.
Biology: Studied for its role in plant pigmentation and its effects on plant physiology.
Medicine: Investigated for its potential health benefits, including antioxidant, anti-inflammatory, and anti-obesity effects.
Mécanisme D'action
Cyanidin 3-O-glucoside (C3G) is a natural anthocyanin abundant in fruits and vegetables. It has been studied for its potential health benefits, including its effects on energy metabolism and oxidative stress .
Target of Action
The primary target of C3G is the adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . C3G also interacts with the adiponectin receptor signaling pathway .
Mode of Action
C3G activates AMPK, leading to a series of downstream effects . It suppresses hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK .
Biochemical Pathways
C3G affects several biochemical pathways. It activates AMPK, which leads to the suppression of hepatic gluconeogenesis . It also increases cellular AMP levels in cultured hepatocytes . Furthermore, C3G shows potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress induced senescence in hepatocarcinoma cells .
Pharmacokinetics
C3G is absorbed in its unmodified molecular form in the upper digestive tract, goes through the extended first-passage metabolism, and its metabolites enter the bloodstream . The peripheral bioavailability of C3G indicates that C3G molecules tend to spend a longer time in the peripheral space than in the central compartment (systemic circulation) .
Result of Action
C3G achieves hypoglycemic effects via AMPK activation and the subsequent suppression of gluconeogenesis . It also exhibits anti-cancer activity through the induction of apoptosis and cellular senescence . C3G increases senescence-associated β-galactoside expression, while increasing the expression levels of P16, P21, and P53, key markers of cellular senescence .
Action Environment
The efficacy and distribution of C3G in the human body are restricted due to its low stability and bioaccessibility . Lipid-, polysaccharide-, protein-, and nanocapsule-associated conjugates have achieved targeted delivery with enhanced bioaccessibility and controlled release . This suggests that the action environment, including the presence of certain compounds or conditions, can influence the action, efficacy, and stability of C3G .
Analyse Biochimique
Biochemical Properties
C3G interacts with various enzymes, proteins, and other biomolecules. It has been shown to have a good radical scavenging capacity against superoxide . C3G can suppress hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators via AMPK .
Cellular Effects
C3G has been shown to have various effects on different types of cells. For instance, it has been found to protect the brain and improve cognitive function in Alzheimer’s disease models . It also has the ability to induce cell apoptosis in colon cancer and glioblastoma .
Molecular Mechanism
C3G exerts its effects at the molecular level through various mechanisms. It activates adenosine monophosphate-activated protein kinase (AMPK), a cellular energy sensor involved in metabolism and the aging process . Furthermore, C3G regulates the PI3K/Akt/GSK3β signaling by upregulating phosphorylated-Akt/Akt and phosphorylated-GSK3β/GSK3β expression .
Temporal Effects in Laboratory Settings
The effects of C3G have been observed over time in laboratory settings. For instance, C3G liposomes have been found to exhibit improved stability . Moreover, the uptake and transport of C3G by cells were found to be concentration-dependent and affected by temperature .
Dosage Effects in Animal Models
The effects of C3G vary with different dosages in animal models. For example, oral administration of C3G in mice has been shown to protect the brain and improve cognitive behavior
Metabolic Pathways
C3G is involved in various metabolic pathways. After intake, C3G can be metabolized by oral epithelial cells, absorbed by the gastric epithelium, and it is gut-transformed, reaching the bloodstream and urine in low amounts .
Transport and Distribution
C3G is transported and distributed within cells and tissues. For instance, C3G liposomes have been found to penetrate cells via endocytosis
Subcellular Localization
Current evidence suggests that C3G can cross the blood-brain barrier and localize in diverse areas of the brain
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La chrysontemin peut être synthétisée par extraction de sources naturelles telles que les feuilles de mûrier. Le processus d'extraction implique généralement l'utilisation de solvants tels que le méthanol ou l'éthanol, suivi d'étapes de purification telles que la chromatographie sur colonne .
Méthodes de Production Industrielle : La production industrielle de chrysontemin implique l'extraction à grande échelle de matières végétales. Le processus comprend :
- Récolte de la matière végétale (par exemple, les feuilles de mûrier).
- Séchage et broyage de la matière végétale.
- Extraction par solvant à l'aide de méthanol ou d'éthanol.
- Purification en utilisant des techniques telles que la chromatographie sur colonne et la cristallisation .
Analyse Des Réactions Chimiques
Types de Réactions : La chrysontemin subit diverses réactions chimiques, notamment :
Oxydation : La chrysontemin peut être oxydée pour former des quinones, qui sont des intermédiaires réactifs.
Réduction : Elle peut être réduite pour former des leucoanthocyanidines incolores.
Substitution : La chrysontemin peut subir une glycosylation, où des groupements sucre sont ajoutés à la molécule.
Réactifs et Conditions Communs :
Oxydation : Peroxyde d'hydrogène ou permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium ou hydrogène gazeux en présence d'un catalyseur.
Substitution : Réactifs de glycosylation comme le glucose ou d'autres donneurs de sucre en présence d'enzymes glycosyltransférases.
Principaux Produits :
Oxydation : Quinones et autres dérivés oxydés.
Réduction : Leucoanthocyanidines.
Substitution : Anthocyanes glycosylés.
4. Applications de la Recherche Scientifique
La chrysontemin a une large gamme d'applications de recherche scientifique :
Chimie : Utilisée comme colorant naturel et indicateur de pH en raison de ses propriétés de changement de couleur.
Biologie : Étudiée pour son rôle dans la pigmentation des plantes et ses effets sur la physiologie des plantes.
Médecine : Investigated for its potential health benefits, including antioxidant, anti-inflammatory, and anti-obesity effects.
5. Mécanisme d'Action
La chrysontemin exerce ses effets par le biais de diverses cibles et voies moléculaires :
Activité Antioxydante : Elle piège les radicaux libres et les espèces réactives de l'oxygène, protégeant ainsi les cellules des dommages oxydatifs.
Activité Anti-inflammatoire : Elle inhibe la production de cytokines et d'enzymes pro-inflammatoires, réduisant l'inflammation.
Activité Anti-obésité : Elle module le métabolisme lipidique et les taux de glucose, aidant à réduire l'obésité.
Comparaison Avec Des Composés Similaires
La chrysontemin est similaire à d'autres anthocyanes telles que la delphinidine, la pélargonidine et la malvidine. Elle est unique par son schéma de glycosylation spécifique et ses effets inhibiteurs puissants sur les activités enzymatiques de CD38 .
Composés Similaires :
- Delphinidine
- Pélargonidine
- Malvidine
- Péonidine
- Pétunidine
La chrysontemin se distingue par ses avantages spécifiques pour la santé et sa structure chimique unique, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMNONATNXDQJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cyanidin 3-O-glucoside and where is it found?
A: this compound (C3G) is a natural pigment belonging to the anthocyanin family. It is widely found in various fruits and vegetables, particularly in berries like blackberries [], raspberries [], and elderberries [], as well as in black rice [, ], buckwheat [], and red daisy flowers [].
Q2: What are the potential health benefits associated with this compound?
A: C3G has been studied for its potential role in preventing various chronic diseases due to its antioxidant properties []. Research suggests it may contribute to cardiovascular health [, ], exhibit anti-inflammatory effects [], and possess anticancer properties [].
Q3: How does this compound exert its antioxidant effects?
A: C3G acts as a potent antioxidant by scavenging free radicals [], which are reactive molecules that can damage cells and contribute to various diseases. It effectively inhibits lipid peroxidation [, ], a process that damages cell membranes, and demonstrates high radical scavenging activity against DPPH [, ], superoxide anions [], and hydrogen peroxide [].
Q4: Does this compound interact with specific proteins in the body?
A: Yes, research indicates that C3G can interact with specific proteins. For instance, it binds to the bacterial protein SecA in Helicobacter pylori, inhibiting its activity and subsequently reducing cell death caused by the bacteria []. This interaction highlights its potential as an antibacterial agent. Moreover, studies on talin, a human adhesion protein, reveal that C3G increases talin's mechanical stability by interacting with its hydrophobic core and maintaining inter-helix distance []. This interaction suggests its potential role in influencing cellular adhesion processes.
Q5: How does this compound affect blood pressure?
A: Studies in rats have shown that a single oral dose of C3G can increase blood flow []. Repeated administration of C3G for 14 days resulted in a significant reduction in mean blood pressure []. This hypotensive effect is suggested to be related to increased blood flow, potentially through promoting angiogenesis within skeletal muscle [].
Q6: Are there any specific genes that are affected by this compound?
A: Transcriptome analysis in an Alzheimer’s mouse model revealed that C3G treatment upregulates several antioxidant genes, including S100a8, S100a9, Prdx2, Hp, Mpst, and Prxl2a []. This upregulation suggests a potential mechanism for C3G's protective effects against oxidative stress-related diseases like Alzheimer's.
Q7: How does the chemical structure of this compound influence its activity?
A: The structure of C3G significantly influences its biological activity. Studies focusing on the structure-activity relationship of flavonoids, including C3G, against dipeptidyl peptidase-4 (DPP-4) revealed that the presence of hydroxyl groups at specific positions (C3′, C4′, and C6) enhances its inhibitory activity []. Methylation of these hydroxyl groups tends to decrease the inhibitory effect [], highlighting the importance of these specific structural features for its interaction with DPP-4.
Q8: What is the bioavailability of this compound?
A: While C3G possesses various potential health benefits, its bioavailability is limited []. Studies in mice using radiolabeled C3G showed that a significant portion of the administered dose is excreted in feces [], indicating poor absorption. Factors like metabolic status and gender have been shown to influence C3G bioavailability in humans [].
Q9: Can the bioavailability of this compound be improved?
A: Yes, nanoencapsulation technology shows promise in improving the bioavailability and stability of C3G []. This approach involves encapsulating the compound within nanoparticles, protecting it from degradation and enhancing its absorption in the body.
Q10: Are there different methods for extracting and analyzing this compound?
A: Several methods exist for extracting, separating, and identifying C3G and other anthocyanins from various sources. Common techniques include using Amberlite XAD-7 resin [, ], Sephadex LH-20 columns [, ], and preparative thin layer chromatography []. High-performance liquid chromatography (HPLC) [, , , , , ] coupled with various detectors, such as diode array detectors (DAD) [] and mass spectrometry (MS) [, , , , , ], are widely employed for analyzing C3G content and profiling.
Q11: How does cooking affect the content of this compound in food?
A: Cooking methods can impact the content of C3G and other phenolics in food. Research on pigmented rice cultivars like Venere and Artemide showed that cooking methods like using a rice cooker and water bath resulted in relatively lower losses of these beneficial compounds compared to boiling, microwaving, or pressure cooking []. Interestingly, the cooking water retained a considerable amount of phenolics, suggesting that consuming it along with the cooked rice could enhance their intake [].
Q12: What is the significance of studying the interaction of this compound with model membranes?
A: Research has shown that C3G interacts with model membranes, particularly those mimicking tumor cell membranes []. The interaction leads to an increase in the packing order of lipids in the membrane, particularly in the hydrophilic region []. This suggests that C3G can make the membrane more rigid. This finding is crucial for understanding the potential anticancer and antioxidant activity of C3G, as changes in membrane fluidity can affect various cellular processes, including cell signaling and transport.
Q13: How does this compound interact with human serum albumin?
A: C3G can quench the intrinsic fluorescence of human serum albumin (HSA), the most abundant protein in blood plasma []. This quenching effect is attributed to a static mechanism, meaning that C3G forms a complex with HSA. The main forces driving this interaction are Van der Waals forces and hydrogen bonding []. Understanding this interaction is crucial for comprehending the absorption, distribution, metabolism, and excretion (ADME) profile of C3G in the body.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


